Mercurous acetate

Description

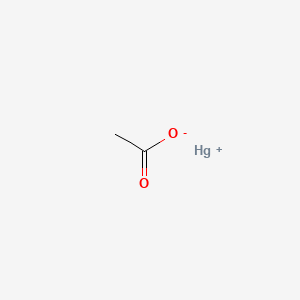

Structure

3D Structure of Parent

Properties

IUPAC Name |

mercury(1+);acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYNUJYAXVDTCB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3HgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212432 | |

| Record name | Mercurous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-60-7 | |

| Record name | Mercurous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercury di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Mercurous Acetate from Mercurous Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous acetate (B1210297), with the chemical formula Hg₂(CH₃COO)₂, is an inorganic compound of mercury in the +1 oxidation state. It serves as a precursor and intermediate in various chemical syntheses. This document provides a technical overview of the synthesis of mercurous acetate from mercurous nitrate (B79036). Due to the limited availability of detailed experimental data in readily accessible literature, this guide presents a generalized protocol based on established chemical principles of precipitation reactions involving mercury(I) salts.

Chemical Properties and Data

This compound is a white, crystalline solid that is sensitive to light.[1] It is slightly soluble in water and decomposes in hot water or when exposed to light, yielding metallic mercury and mercuric acetate.[1] The compound is soluble in dilute nitric acid but insoluble in alcohol and ether.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₆Hg₂O₄ | [2] |

| Appearance | Colorless scales or plates | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Other Solvents | Insoluble in alcohol and ether; Soluble in dilute nitric acid | [1] |

| Decomposition | Decomposes in boiling water and upon exposure to light | [1] |

| Toxicity | Highly toxic | [2] |

Synthesis Pathway

The synthesis of this compound from mercurous nitrate proceeds via a double displacement reaction with a suitable acetate salt, typically sodium acetate. The mercurous nitrate, often used as the dihydrate [Hg₂(NO₃)₂·2H₂O], is dissolved in water containing a small amount of nitric acid to prevent hydrolysis. Upon the addition of an aqueous solution of sodium acetate, the less soluble this compound precipitates out of the solution.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound from mercurous nitrate.

4.1. Materials

-

Mercurous nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Sodium acetate (anhydrous)

-

Distilled water

-

Dilute nitric acid

4.2. Procedure

A solution of mercurous nitrate is prepared by dissolving the solid in distilled water containing a small amount of dilute nitric acid to prevent the formation of basic mercury salts. In a separate vessel, a stoichiometric amount of sodium acetate is dissolved in distilled water. The sodium acetate solution is then slowly added to the stirring mercurous nitrate solution. The precipitation of white, crystalline this compound should occur immediately. The mixture is stirred for a period to ensure complete precipitation.

The precipitate is then collected by filtration, washed with cold distilled water to remove soluble byproducts, and finally dried in a dark environment to prevent decomposition.

Experimental Workflow

Caption: Conceptual workflow for this compound synthesis.

Safety Precautions

All mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. Mercury waste should be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from mercurous nitrate is a straightforward precipitation reaction. While detailed, peer-reviewed experimental procedures with comprehensive quantitative data are not widely available in the searched literature, the generalized protocol provided in this guide, based on fundamental chemical principles, offers a viable pathway for the preparation of this compound for research and development purposes. It is imperative that all work involving mercury compounds be conducted with strict adherence to safety protocols.

References

mercurous acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous acetate (B1210297), with the chemical formula Hg₂(CH₃COO)₂, is an inorganic compound of mercury in the +1 oxidation state. It is a light-sensitive, white crystalline solid that finds application as a laboratory reagent. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and handling, with a focus on data and experimental procedures relevant to a research and development setting.

Chemical and Physical Properties

Mercurous acetate is distinct from its mercuric (Hg²⁺) counterpart. Its properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₆Hg₂O₄ | [1] |

| Molecular Weight | 519.27 g/mol | [1] |

| Appearance | Colorless scales or plates | [1][2] |

| Odor | Odor of vinegar | [2] |

Physical Properties

| Property | Value | Reference |

| Density | 3.27 g/cm³ | [1] |

| Solubility in Water | 0.75 g/100 mL at 12 °C | [1] |

| Solubility in other solvents | Insoluble in alcohol and ether; Soluble in dilute nitric acid | [1][2] |

| Decomposition | Decomposes in boiling water and upon exposure to light to form mercury and mercuric acetate. Chars without melting upon heating. | [1][2][3] |

Chemical Structure

This compound is an ionic compound consisting of the mercurous cation, [Hg₂]²⁺, and two acetate anions, CH₃COO⁻. The defining feature of the mercurous ion is the covalent bond between the two mercury atoms.

Crystal Structure

The crystal structure of this compound has been determined by synchrotron X-ray diffraction.[4][5] It crystallizes in the monoclinic system with the space group C2/m.[4] The structure consists of discrete, centrosymmetric molecules of Hg₂(OOCCH₃)₂.

Key crystallographic data is presented in the table below:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/m | [4] |

| Unit Cell Dimensions | a = 5.133(3) Å, b = 5.866(3) Å, c = 12.202(6) Å, β = 99.779(7)° | [4][5] |

| Hg-Hg bond distance | 2.5202(15) Å | [4] |

| Hg-O bond distance | 2.152(12) Å | [4] |

These discrete Hg₂(OOCCH₃)₂ units are linked into infinite ribbons by weaker, longer Hg-O interactions of 2.6802(12) Å.[4]

Molecular Structure Diagram

Caption: Molecular structure of this compound with bond lengths.

Spectroscopic Properties

Vibrational spectroscopy provides further insight into the structure of this compound. The Raman and infrared spectra are characterized by vibrations of the acetate group and the unique Hg-Hg bond.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| Data not available in search results | Hg-Hg stretch | Raman |

| Data not available in search results | Hg-O stretch | Raman, IR |

| Data not available in search results | C=O stretch (acetate) | IR |

| Data not available in search results | C-C stretch (acetate) | IR |

| Data not available in search results | CH₃ deformation (acetate) | IR |

Note: Specific spectral data was not available in the provided search results. The table indicates the expected vibrational modes.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of pure this compound involves the reduction of mercuric acetate.

Reaction:

2 Hg(CH₃COO)₂ + C₆H₅CH(OH)C(O)C₆H₅ → Hg₂(CH₃COO)₂ + 2 CH₃COOH + C₆H₅C(O)C(O)C₆H₅

Materials:

-

Mercuric acetate (Hg(CH₃COO)₂)

-

Anhydrous methyl alcohol

Procedure: [3]

-

Dissolve mercuric acetate in a minimal amount of anhydrous methyl alcohol.

-

In a separate flask, dissolve benzoin in a minimal amount of anhydrous methyl alcohol.

-

Add the benzoin solution to the mercuric acetate solution.

-

Heat the mixture under reflux. A colorless, crystalline solid of this compound will begin to precipitate.

-

After refluxing for a suitable period (e.g., 6 hours), cool the mixture and collect the precipitate by filtration.

-

Wash the collected solid with hot methyl alcohol to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound.

Yield: Approximately 80% conversion of mercuric acetate.[3]

Purity Analysis: The purity of the synthesized this compound can be confirmed by determining its mercury content. The theoretical mercury percentage in Hg₂(CH₃COO)₂ is 77.2%.[3]

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood.[1]

-

Toxicity: Toxic by ingestion, inhalation, and skin absorption.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container, as it is light-sensitive.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound, along with a reliable experimental protocol for its synthesis. The provided data, presented in clear tables and a structural diagram, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Due to its high toxicity, all handling and experimental procedures must be conducted with appropriate safety measures in place.

References

mercurous acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 631-60-7

Molecular Formula: C₄H₆Hg₂O₄

This guide provides a comprehensive overview of mercurous acetate (B1210297), a significant compound in various chemical applications. The information presented is intended for professionals in research, and drug development who require detailed technical data and experimental protocols.

Structural and Molecular Information

Mercurous acetate is the chemical compound with the formula Hg₂(CH₃COO)₂. It is the salt of mercury(I) and acetic acid. The molecular structure consists of a dimeric mercury cation, [Hg₂]²⁺, where two mercury atoms are bonded to each other, and two acetate anions, CH₃COO⁻. This dimeric nature is a key characteristic of mercurous compounds.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 519.27 g/mol | [1] |

| Appearance | Lustrous leaflets or crystalline powder. | [1] |

| Melting Point | Decomposes at 178-180 °C. | |

| Solubility in Water | Approximately 0.75 g / 100 mL. | |

| Solubility in Other Solvents | Soluble in dilute acetic acid; practically insoluble in alcohol and ether. | [1] |

| Density | 3.27 g/cm³ |

Experimental Protocols

Synthesis of this compound

A standard laboratory preparation of this compound involves the reaction of mercurous nitrate (B79036) with sodium acetate. This method is detailed in G. Brauer's "Handbook of Preparative Inorganic Chemistry".

Materials:

-

Mercurous nitrate (Hg₂(NO₃)₂)

-

Sodium acetate (CH₃COONa)

-

Distilled water

-

Dilute nitric acid

Procedure:

-

Prepare a solution of mercurous nitrate in distilled water, slightly acidified with dilute nitric acid to prevent hydrolysis.

-

Prepare a separate aqueous solution of sodium acetate.

-

Slowly add the sodium acetate solution to the mercurous nitrate solution with constant stirring.

-

This compound will precipitate out of the solution as it is sparingly soluble in water.

-

Collect the precipitate by filtration.

-

Wash the collected this compound with cold distilled water to remove any unreacted starting materials and byproducts.

-

Dry the product carefully, protecting it from light, as it is light-sensitive and can disproportionate into elemental mercury and mercuric acetate.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications in Chemical Synthesis

While less common than its mercuric counterpart, this compound can be used in specific chemical transformations. Its applications often leverage the unique reactivity of the mercury(I) ion.

-

Disproportionation Reactions: In the presence of certain reagents or upon heating, this compound can disproportionate to form elemental mercury and a mercuric species, which can then participate in further reactions.

-

Redox Reactions: The mercurous ion can act as a reducing agent in certain organic reactions.

Due to the high toxicity of mercury compounds, the use of this compound in drug development is extremely limited and generally avoided in favor of less toxic alternatives. However, understanding its chemistry remains relevant for researchers in specialized areas of organometallic and inorganic chemistry.

Safety and Handling

This compound is a highly toxic compound. Acute and chronic exposure can lead to severe health issues, including damage to the nervous system, kidneys, and other organs.

Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Dispose of waste containing this compound according to strict hazardous waste protocols.

Analytical Characterization

The characterization of this compound can be performed using various analytical techniques:

-

Elemental Analysis: To determine the percentage composition of mercury, carbon, hydrogen, and oxygen.

-

X-ray Crystallography: To confirm the dimeric structure of the molecule.

-

Spectroscopic Methods: While less common for inorganic salts, techniques like Raman spectroscopy may provide information about the Hg-Hg bond.

Note: Due to the inherent toxicity and limited modern applications in the specified fields, detailed experimental protocols for the use of this compound beyond its synthesis are not widely available in contemporary literature. Researchers should exercise extreme caution and consult specialized historical or inorganic chemistry literature for any potential applications, always prioritizing safety and considering less hazardous alternatives.

References

An In-depth Technical Guide to the Solubility of Mercurous Acetate in Dilute Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercurous acetate (B1210297) in dilute nitric acid, addressing the core chemical principles, experimental methodologies for its determination, and the associated chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the behavior of mercurous salts in acidic aqueous media.

Executive Summary

Chemical Principles of Dissolution and Equilibria

The interaction of mercurous acetate with dilute nitric acid is governed by two principal chemical processes: the acid-base reaction facilitating dissolution and the subsequent disproportionation of the mercurous ion.

2.1 Dissolution in Dilute Nitric Acid

This compound, Hg₂(CH₃COO)₂, is a salt of a weak acid (acetic acid) and a weak base (mercurous hydroxide). In the presence of a strong acid like nitric acid (HNO₃), the acetate ions (CH₃COO⁻) are protonated to form acetic acid (CH₃COOH). This reaction shifts the dissolution equilibrium towards the formation of soluble mercurous nitrate (B79036) (Hg₂(NO₃)₂), as described by the following overall reaction:

Hg₂(CH₃COO)₂(s) + 2HNO₃(aq) ⇌ Hg₂(NO₃)₂(aq) + 2CH₃COOH(aq)

2.2 The Disproportionation of Mercurous Ion

Once in solution, the mercurous ion (Hg₂²⁺) is unstable and can undergo a disproportionation reaction, where it is simultaneously oxidized to the mercuric ion (Hg²⁺) and reduced to elemental mercury (Hg⁰). This equilibrium is a critical factor in the overall solubility and stability of mercurous compounds in aqueous solutions.

Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)

The position of this equilibrium is significantly influenced by the concentration of nitric acid. In dilute nitric acid , the equilibrium tends to favor the mercurous ion (Hg₂²⁺), thus allowing for the dissolution of this compound. Conversely, in concentrated nitric acid , the strong oxidizing environment shifts the equilibrium significantly to the right, favoring the formation of the more stable mercuric ion (Hg²⁺).

Solubility Data

While it is well-established that this compound is soluble in dilute nitric acid, a comprehensive set of quantitative data outlining the precise solubility (e.g., in grams per 100 mL or molarity) at varying nitric acid concentrations and temperatures is not extensively documented in publicly available literature. The available information is largely qualitative. For reference, the solubility of this compound in water is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 12 | 0.75 | [1] |

| Dilute Nitric Acid | - | Soluble | [1] |

| Quantitative Data | - | Not Available | - |

The lack of specific quantitative data underscores the need for empirical determination for applications requiring precise concentrations.

Experimental Protocol for the Determination of this compound Solubility

The following protocol is a synthesized methodology based on established procedures for studying the dissolution of mercury and its salts in nitric acid[2]. This protocol is designed to determine the equilibrium solubility of this compound in dilute nitric acid.

4.1 Apparatus

-

Jacketed glass reaction vessel with a lid containing ports for a stirrer, thermometer, and sampling.

-

Constant temperature circulating water bath.

-

Mechanical stirrer with a glass or PTFE paddle.

-

Syringe with a filter attachment (0.22 µm PTFE or equivalent) for sampling.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Analytical balance.

-

Cold Vapor Atomic Absorption Spectrometer (CVAAS) for mercury analysis.

4.2 Reagents

-

This compound (Hg₂(CH₃COO)₂), high purity.

-

Nitric acid (HNO₃), analytical grade, various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

-

Deionized water.

-

Potassium permanganate (B83412) (KMnO₄) solution (5% w/v).

-

Hydroxylamine (B1172632) hydrochloride solution (to remove excess permanganate).

-

Stannous chloride (SnCl₂) solution (reducing agent for CVAAS).

-

Certified mercury standard solutions for CVAAS calibration.

4.3 Procedure

-

Preparation of Nitric Acid Solutions: Prepare a series of dilute nitric acid solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) using deionized water.

-

Equilibrium Setup:

-

Add a known volume of a specific concentration of dilute nitric acid to the jacketed reaction vessel.

-

Set the circulating water bath to the desired temperature and allow the acid solution to equilibrate.

-

Add an excess amount of this compound to the nitric acid solution to create a saturated solution.

-

Begin stirring at a constant rate to ensure adequate mixing without creating a vortex that could introduce air.

-

-

Equilibration: Allow the suspension to stir for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by taking samples at different time points until the measured mercury concentration becomes constant.

-

Sampling:

-

Stop the stirrer and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Immediately dilute the sample with a known volume of a stabilizing acidic solution (e.g., 5% HNO₃) to prevent precipitation.

-

-

Analysis of Total Mercury:

-

Take a known aliquot of the diluted sample for analysis by CVAAS.

-

Digest the sample by adding potassium permanganate solution to oxidize all mercury species to Hg²⁺.

-

If necessary, add hydroxylamine hydrochloride to decolorize the solution by reducing the excess permanganate.

-

Analyze the total mercury concentration using CVAAS, with stannous chloride as the reductant.

-

Compare the results against a calibration curve prepared from certified mercury standards.

-

-

Data Calculation: Calculate the solubility of this compound in the nitric acid solution based on the measured total mercury concentration and the dilution factors. Express the solubility in appropriate units (e.g., g/L, mol/L).

4.4 Analysis of Mercurous and Mercuric Ions (Optional) To determine the relative amounts of Hg₂²⁺ and Hg²⁺ at equilibrium, the following procedure can be employed[2]:

-

Precipitation of Mercurous Chloride: To a separate aliquot of the filtered sample, add a solution of sodium chloride to precipitate the mercurous ions as mercurous chloride (Hg₂Cl₂).

-

Separation: Separate the precipitate by centrifugation or filtration.

-

Analysis: Analyze the total mercury content of the supernatant (containing Hg²⁺) and the precipitate (containing Hg₂²⁺) separately using CVAAS after appropriate digestion.

Visualizations

5.1 Chemical Pathway of Dissolution and Disproportionation

References

The Disproportionation of Mercurous Acetate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the disproportionation of mercurous acetate (B1210297) in aqueous solution, a critical consideration for its use in research and pharmaceutical development. While direct kinetic and equilibrium data for mercurous acetate are not extensively documented in publicly available literature, this guide synthesizes fundamental principles of mercury chemistry, thermodynamic data derived from standard electrode potentials, and analogous experimental methodologies to offer a comprehensive understanding of the process. The core of this guide focuses on the thermodynamic basis for the disproportionation, detailed hypothetical experimental protocols for its investigation, and the necessary analytical techniques for quantitative analysis.

Introduction

This compound, Hg₂(C₂H₃O₂)₂, is a mercury(I) compound that, like other mercurous salts, is susceptible to disproportionation in aqueous solution. This reaction involves the simultaneous oxidation and reduction of the mercurous ion (Hg₂²⁺) to form elemental mercury (Hg⁰) and mercuric ions (Hg²⁺). The position of this equilibrium is crucial as it dictates the stability of this compound solutions and the speciation of mercury, which has significant implications for its reactivity, toxicity, and application in drug development and organic synthesis.

The overall disproportionation reaction is represented by the following equilibrium:

Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)

This guide will explore the thermodynamic driving forces behind this equilibrium, provide a framework for its experimental investigation, and present the data in a structured format for clarity and comparative analysis.

Thermodynamic Basis of Disproportionation

The spontaneity and equilibrium position of the disproportionation of the mercurous ion can be determined from the standard electrode potentials of the relevant mercury half-reactions.

Relevant Half-Reactions and Standard Potentials

The disproportionation reaction can be conceptually separated into two half-reactions:

-

Oxidation: Hg₂²⁺(aq) → 2Hg²⁺(aq) + 2e⁻

-

Reduction: Hg₂²⁺(aq) + 2e⁻ → 2Hg(l)

The standard electrode potentials for the relevant mercury species at 25 °C are presented in Table 1.

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.854[1] |

| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.796[2] |

| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.911[2] |

Calculation of the Equilibrium Constant

The standard potential (E°) for the overall disproportionation reaction can be calculated by combining the potentials of the constituent half-reactions.

-

Reduction: Hg₂²⁺(aq) + 2e⁻ → 2Hg(l) ; E° = +0.796 V

-

Oxidation: Hg₂²⁺(aq) → 2Hg²⁺(aq) + 2e⁻ ; E° = -0.911 V

E°cell = E°reduction - E°oxidation = +0.796 V - (+0.911 V) = -0.115 V

The standard Gibbs free energy change (ΔG°) is related to the standard cell potential by the equation:

ΔG° = -nFE°cell

where:

-

n = number of moles of electrons transferred (in this case, 2)

-

F = Faraday constant (96,485 C/mol)

ΔG° = -2 * 96485 C/mol * (-0.115 V) = +22191.55 J/mol = +22.2 kJ/mol

The equilibrium constant (Keq) can then be calculated from the Gibbs free energy change:

ΔG° = -RTlnKeq

lnKeq = -ΔG° / RT = -22191.55 J/mol / (8.314 J/(mol·K) * 298.15 K)

lnKeq ≈ -8.95

Keq = e-8.95 ≈ 1.3 x 10-4

The calculated equilibrium constant for the disproportionation of the mercurous ion is presented in Table 2.

| Parameter | Value |

| Standard Reaction Potential (E°) | -0.115 V |

| Standard Gibbs Free Energy (ΔG°) | +22.2 kJ/mol |

| Equilibrium Constant (Keq) | 1.3 x 10-4 |

The small value of the equilibrium constant indicates that under standard conditions, the disproportionation of the mercurous ion is not extensive, and the mercurous ion is relatively stable with respect to disproportionation. However, the equilibrium can be shifted by factors such as temperature, pH, and the presence of ligands that can selectively complex with the mercuric ion, thereby driving the reaction forward.

Experimental Protocols for Studying Disproportionation

While specific studies on this compound are scarce, the following experimental protocol is adapted from kinetic studies on the disproportionation of mercury(I) in alkaline solutions and incorporates modern analytical techniques for mercury speciation. This protocol provides a robust framework for investigating the disproportionation of this compound.

Preparation of a this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

-

This compound (Hg₂(C₂H₃O₂)₂)

-

Glacial acetic acid

-

Deionized, mercury-free water

-

Elemental mercury, triple distilled

Procedure:

-

Dissolve a known quantity of this compound in deionized water containing a small amount of glacial acetic acid to suppress hydrolysis and initial disproportionation.

-

Add a few drops of elemental mercury to the solution. The presence of elemental mercury helps to shift the disproportionation equilibrium to the left, stabilizing the mercurous ion.

-

Store the solution in a dark, sealed container to prevent photochemical reactions.

-

The concentration of the mercurous ion should be standardized before use, for example, by titration with a standard solution of sodium chloride.

Kinetic Experiment of Disproportionation

Objective: To monitor the rate of disproportionation of this compound under controlled conditions.

Materials:

-

Standardized this compound stock solution

-

Buffer solutions of desired pH (e.g., acetate, phosphate)

-

Constant temperature water bath or spectrophotometer with temperature control

-

Appropriate analytical instrumentation (e.g., Cold Vapor Atomic Absorption/Fluorescence Spectrometry, HPLC-ICP-MS)

Procedure:

-

Equilibrate the buffer solution to the desired temperature in a reaction vessel.

-

Initiate the reaction by adding a known volume of the this compound stock solution to the buffer.

-

At timed intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot to prevent further disproportionation. This can be achieved by adding a stabilizing agent or by rapid cooling.

-

Analyze the quenched aliquots for the concentrations of Hg₂²⁺, Hg²⁺, and elemental mercury.

Analytical Methods for Mercury Speciation

Accurate quantification of the different mercury species is critical for studying the disproportionation reaction.

Table 3: Analytical Techniques for Mercury Speciation

| Technique | Principle | Application |

| Cold Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS) | Elemental mercury is volatile and can be purged from the solution and detected. Hg₂²⁺ and Hg²⁺ can be selectively reduced to Hg⁰ for quantification. | Quantification of total mercury and, with selective reduction, differentiation between Hg⁰ and ionic mercury. |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Chromatographic separation of different mercury species followed by sensitive detection with ICP-MS. | Direct quantification of Hg₂²⁺, Hg²⁺, and organomercury compounds. |

| Potentiometry with Ion-Selective Electrodes | Measurement of the potential difference between a mercury-ion-selective electrode and a reference electrode to determine the concentration of mercuric ions. | Monitoring the change in Hg²⁺ concentration over time. |

Visualizations

Disproportionation Equilibrium

The following diagram illustrates the equilibrium relationship in the disproportionation of the mercurous ion.

Caption: Disproportionation of the mercurous ion.

Experimental Workflow

The logical flow of an experimental investigation into the disproportionation of this compound is depicted below.

References

In-Depth Technical Guide: Stability and Light Sensitivity of Mercurous Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercurous acetate (B1210297) (Hg₂(CH₃COO)₂), a mercury(I) compound, is characterized by its inherent instability, particularly its sensitivity to light. This technical guide provides a comprehensive overview of the stability and photosensitivity of mercurous acetate. Due to the limited availability of in-depth, quantitative studies specifically on this compound, this guide synthesizes known information and incorporates established principles of mercury chemistry and photostability testing to offer a thorough understanding for researchers, scientists, and drug development professionals. The primary degradation pathway for this compound is disproportionation, a reaction accelerated by light, yielding mercuric acetate and elemental mercury. This guide details the chemical properties, stability profile, and recommended protocols for handling, storage, and analysis of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Hg₂(CH₃COO)₂ | N/A |

| Molecular Weight | 519.27 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water and alcohol | [1] |

Stability and Light Sensitivity

This compound is a light-sensitive compound that is stable under normal conditions when protected from light.[1] Its stability is a critical consideration for its use as a reagent and in any potential pharmaceutical applications.

Light Sensitivity

Thermal Stability

Information on the specific decomposition temperature of this compound is limited. However, like many mercury compounds, it is expected to decompose upon heating.

Disproportionation Reaction

The principal degradation pathway for this compound is disproportionation, where the mercury(I) ions are converted to mercury(II) and elemental mercury (Hg⁰). This redox reaction is a key aspect of this compound's instability. The generally accepted reaction is:

Hg₂²⁺ → Hg²⁺ + Hg⁰

In the presence of acetate ions, the reaction is represented as:

Hg₂(CH₃COO)₂ → Hg(CH₃COO)₂ + Hg

This reaction is known to be rapid, and the formation of metallic mercury and mercuric oxide from what was historically known as "mercurous oxide" further supports the inherent tendency of the mercury(I) ion to disproportionate.

Experimental Protocols

Given the scarcity of specific, published experimental protocols for the stability testing of this compound, the following methodologies are recommended based on general best practices for photosensitive and unstable compounds, as well as analytical techniques for mercury compounds.

Synthesis and Purification of this compound

A reported method for the preparation of pure this compound involves the reduction of mercuric acetate. For instance, benzoin (B196080) has been used to reduce mercuric acetate in an alcoholic solution, yielding a colorless crystalline precipitate of this compound.[2]

Protocol:

-

Dissolve mercuric acetate in a suitable solvent (e.g., anhydrous methyl alcohol).

-

Add a solution of a reducing agent, such as benzoin, in the same solvent.

-

Allow the reaction to proceed. The formation of a precipitate indicates the production of this compound.

-

Filter the precipitate and wash with a small amount of alcohol to remove impurities.

-

Dry the resulting pure this compound, ensuring protection from light.

Photostability Testing

A standardized photostability testing protocol should be employed to quantify the light sensitivity of this compound.

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a buffered solution).

-

Divide the solution into two sets of transparent containers. One set will be the test samples, and the other will be the control samples.

-

Wrap the control samples in aluminum foil to protect them from light.

-

Expose the test samples to a controlled light source with a known output (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber. The light source should emit a spectrum similar to natural sunlight.

-

At specified time intervals, withdraw aliquots from both the test and control samples.

-

Analyze the samples for the concentration of this compound and the formation of degradation products (mercuric acetate and elemental mercury).

-

Analytical methods can include:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify mercurous and mercuric acetate.

-

Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS): To determine the concentration of total mercury and, by extension, monitor the degradation.[3]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For sensitive quantification of mercury species.

-

Analysis of Disproportionation Kinetics

Studying the kinetics of the disproportionation reaction can provide valuable data on the stability of this compound under various conditions (e.g., different pH, temperature, and in the presence of various excipients).

Protocol:

-

Prepare solutions of this compound under the desired experimental conditions.

-

Monitor the concentration of this compound and the appearance of mercuric acetate and/or elemental mercury over time using the analytical techniques mentioned in section 4.2.

-

The rate of disproportionation can be determined by plotting the concentration of the reactant or product against time and fitting the data to an appropriate rate law.[4]

Visualization of Pathways and Workflows

Disproportionation Pathway of this compound

The following diagram illustrates the light-induced disproportionation of this compound.

Caption: Disproportionation of this compound.

Experimental Workflow for Photostability Testing

The diagram below outlines a typical workflow for assessing the photostability of this compound.

Caption: Photostability testing workflow.

Handling and Storage

Given its light sensitivity and potential for disproportionation, proper handling and storage of this compound are crucial to maintain its integrity.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is an inherently unstable compound, primarily due to its propensity to undergo disproportionation into mercuric acetate and elemental mercury, a process that is significantly accelerated by exposure to light. While specific quantitative data on its stability is limited, the qualitative understanding of its behavior provides a strong basis for its handling and use in research and development. The experimental protocols outlined in this guide, based on established analytical methods for mercury compounds and general principles of stability testing, offer a framework for generating the necessary data to fully characterize the stability profile of this compound. Researchers and professionals working with this compound must exercise caution, employing appropriate storage and handling procedures to ensure the integrity of the material and the safety of personnel.

References

Unraveling the Solid-State Architecture of Anhydrous Mercurous Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous mercurous acetate (B1210297) (Hg₂(C₂H₃O₂)₂), offering key structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of its molecular arrangement. This information is critical for understanding the solid-state behavior of this compound and can serve as a foundational reference for its application in synthetic chemistry and materials science.

Core Structural and Crystallographic Data

The crystal structure of anhydrous mercurous acetate was determined by single-crystal X-ray diffraction using synchrotron radiation. The compound crystallizes in the monoclinic space group C 2/m.[1][2] The fundamental structural unit is a centrosymmetric dimer, CH₃COO–Hg–Hg–OOCCH₃. These dimers are further assembled into infinite ribbons through longer, weaker Hg–O interactions.

A summary of the key crystallographic and structural parameters is presented in the tables below.

Table 1: Crystallographic Data

| Parameter | Value |

| Chemical Formula | Hg₂(C₂H₃O₂)₂ |

| Formula Weight | 519.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 2/m |

| Unit Cell Dimensions | |

| a | 5.133(3) Å |

| b | 5.866(3) Å |

| c | 12.202(6) Å |

| α | 90° |

| β | 99.779(7)° |

| γ | 90° |

| Volume | 362.1(3) ų |

| Z | 2 |

| Data Collection | |

| Radiation | Synchrotron (λ = 0.8464 Å) |

| Temperature | 150(2) K |

Table 2: Selected Bond Distances and Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| Bond Distances | |

| Hg—Hg | 2.5202(15) |

| Hg—O1 | 2.152(12) |

| Hg—O1' (inter-dimer) | 2.6802(12) |

| C1—O1 | 1.25(2) |

| C1—O2 | 1.26(2) |

| C1—C2 | 1.49(3) |

| Bond Angles | |

| O1—Hg—Hg | 178.6(3) |

| O1—C1—O2 | 123.9(19) |

| O1—C1—C2 | 118.0(18) |

| O2—C1—C2 | 118.1(18) |

Symmetry code: (') -x+1, y, -z+1

Experimental Protocols

Synthesis and Crystallization of Anhydrous this compound

The synthesis of single crystals of anhydrous this compound suitable for X-ray diffraction was achieved through a slow reduction and crystallization process.[1]

Materials:

-

Mercuric acetate (Hg(OOCCH₃)₂)

-

Ethylene (B1197577) glycol

Procedure:

-

A solution of mercuric acetate (39.8 mg, 0.125 mmol) in ethylene glycol (2.5 ml) was prepared in a test tube.

-

This solution was carefully layered with an additional 10 ml of pure ethylene glycol.

-

A final layer of 2 ml of methanol was added on top of the ethylene glycol.

-

The test tube was sealed and stored in the dark at room temperature.

-

Large, thin, colorless hexagonal plates of anhydrous this compound formed over a period of approximately two weeks.

Crystal Structure Determination

The crystallographic data were collected on station 16.2 SMX at the Daresbury Synchrotron Radiation Source (SRS), UK.[1]

Data Collection and Refinement:

-

A suitable single crystal with dimensions of approximately 0.02 × 0.02 × 0.01 mm was selected.

-

Data were collected at a temperature of 150(2) K.

-

The structure was solved and refined using standard crystallographic software packages.

-

The hydrogen atoms of the methyl group were positioned geometrically and refined as riding atoms. The methyl group was found to be disordered over two positions.

Visualization of the Crystal Structure

The following diagrams illustrate the key structural features of anhydrous this compound.

References

A Comparative Analysis of Mercurous Acetate and Mercuric Acetate for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and reactivity of mercurous acetate (B1210297) and mercuric acetate. This document is intended for researchers, scientists, and professionals in drug development who utilize mercury-containing compounds in their work. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Core Properties: A Comparative Overview

Mercurous acetate and mercuric acetate are two common mercury-containing reagents that, despite their similar nomenclature, exhibit distinct properties and reactivity profiles. This compound contains mercury in the +1 oxidation state, existing as the dimeric cation [Hg₂]²⁺, while mercuric acetate features mercury in the +2 oxidation state (Hg²⁺). This fundamental difference in oxidation state governs their chemical behavior and applications.

Physicochemical Properties

A summary of the key physicochemical properties of mercurous and mercuric acetate is presented in Table 1.

| Property | This compound | Mercuric Acetate |

| Chemical Formula | Hg₂(CH₃COO)₂ | Hg(CH₃COO)₂ |

| Molecular Weight | 519.27 g/mol [1] | 318.68 g/mol [2][3][4] |

| Appearance | Colorless scales or plates[1][5] | White to off-white crystalline powder[2][6] |

| Melting Point | 178-180°C (decomposes)[1][5] | 179-182°C (decomposes)[3][4][7] |

| Solubility in Water | 0.75 g/100 mL at 12°C[1][5] | 25 g/100 mL at 10°C; 40 g/100 mL at 25°C[2][7] |

| Solubility in Other Solvents | Insoluble in alcohol and ether; soluble in dilute nitric acid.[1][5] | Soluble in alcohol and diethyl ether.[7] |

| Stability | Decomposed by boiling water and light into mercury and mercuric acetate.[1] | May decompose upon exposure to light.[3] |

Toxicity Profile

Both mercurous and mercuric acetate are highly toxic compounds. Their handling requires stringent safety precautions. A summary of their toxicity is provided in Table 2.

| Toxicity Aspect | This compound | Mercuric Acetate |

| General Toxicity | Highly toxic by ingestion, inhalation, and skin absorption.[5][8] | Highly toxic; may be fatal if inhaled, ingested, or absorbed through skin.[7][9][10] |

| Oral LD50 (rat) | 175 mg/kg | 76 mg/kg[11] |

| Health Hazards | May cause an allergic skin reaction, suspected of causing genetic defects, and suspected of damaging fertility or the unborn child.[12] | Corrosive to the eyes, skin, and respiratory tract. May cause severe skin burns, eye damage, and an allergic skin reaction. Suspected of causing genetic defects and damaging fertility or the unborn child.[10][13] |

| Environmental Hazard | Marine Pollutant.[8] | Very toxic to aquatic life with long-lasting effects.[9][10] |

Synthesis and Experimental Protocols

Synthesis of Mercuric Acetate

Mercuric acetate is commonly synthesized by the reaction of mercuric oxide with acetic acid.[14]

Experimental Protocol:

-

Materials: Yellow mercuric oxide (HgO), 50% aqueous acetic acid (CH₃COOH).

-

Procedure:

-

In a fume hood, carefully add mercuric oxide to a 50% aqueous solution of acetic acid.

-

Gently heat the mixture while stirring. The mercuric oxide will dissolve to form mercuric acetate.

-

Allow the solution to cool, which will cause the mercuric acetate to crystallize.

-

Filter the crystals and wash them with a small amount of cold water.

-

The product can be recrystallized from warm ethyl acetate for higher purity.[2]

-

-

Reaction: HgO + 2CH₃COOH → Hg(CH₃COO)₂ + H₂O[14]

Synthesis of this compound

A common method for preparing pure this compound involves the reduction of mercuric acetate. One documented laboratory procedure utilizes the oxidation of benzoin (B196080) by mercuric acetate, where mercuric acetate is reduced to this compound.[11]

Experimental Protocol:

-

Materials: Mercuric acetate, benzoin, anhydrous methyl alcohol.

-

Procedure:

-

Dissolve benzoin in a minimal amount of anhydrous methyl alcohol.

-

Add a solution of mercuric acetate in anhydrous methyl alcohol to the benzoin solution.

-

Heat the mixture under reflux. A colorless crystalline solid of this compound will begin to precipitate.

-

After refluxing for several hours, filter the mixture to collect the precipitated this compound.

-

Wash the collected solid with hot methyl alcohol and dry it.[11]

-

Chemical Reactivity and Applications

Oxymercuration-Demercuration: A Key Reaction of Mercuric Acetate

Mercuric acetate is a crucial reagent in the oxymercuration-demercuration reaction, a method for the Markovnikov hydration of alkenes to produce alcohols.[6][7] This two-step process avoids the carbocation rearrangements that can occur in acid-catalyzed hydration.

The overall workflow of the oxymercuration-demercuration reaction is depicted in the following diagram:

Experimental Protocol for Oxymercuration-Demercuration of an Alkene:

-

Materials: Alkene, mercuric acetate, tetrahydrofuran (B95107) (THF), water, sodium borohydride (B1222165) (NaBH₄), sodium hydroxide (B78521) (NaOH) solution.

-

Procedure:

-

Oxymercuration: In a round-bottom flask, dissolve the alkene in a mixture of THF and water. Add mercuric acetate to the solution and stir at room temperature until the reaction is complete (as monitored by TLC).

-

Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride in aqueous sodium hydroxide dropwise to the flask.

-

Stir the mixture until the elemental mercury precipitate forms.

-

Extract the alcohol product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the crude alcohol.

-

Purify the alcohol by distillation or chromatography.

-

Decomposition of this compound

This compound is less stable than mercuric acetate and is known to disproportionate upon heating or exposure to light, yielding elemental mercury and mercuric acetate.[1]

Analytical Methods

The determination of mercury content in samples containing mercurous or mercuric acetate is critical for quality control and safety. Several analytical techniques are available for the quantification of mercury.

Experimental Protocol for Mercury Analysis by Cold Vapor Atomic Absorption Spectrometry (CVAAS):

-

Principle: This method relies on the reduction of mercury ions to elemental mercury, which is then volatilized and measured by its absorbance at 253.7 nm.

-

Sample Preparation:

-

Accurately weigh a sample of the mercury acetate compound.

-

Digest the sample using a mixture of strong acids (e.g., nitric acid and sulfuric acid) to break down the organic matrix and convert all mercury species to Hg²⁺ ions.

-

-

Analysis:

-

Introduce the digested sample into the CVAAS system.

-

A reducing agent, typically stannous chloride, is added to convert Hg²⁺ to elemental mercury (Hg⁰).

-

A stream of inert gas purges the volatile Hg⁰ from the solution into the absorption cell of the spectrometer.

-

Measure the absorbance and compare it to a calibration curve prepared from mercury standards to determine the concentration of mercury in the original sample.

-

Other suitable analytical methods for mercury determination include Cold Vapor Atomic Fluorescence Spectrometry (CVAFS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Direct Mercury Analysis (DMA).[15] The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Conclusion

This compound and mercuric acetate, while both valuable mercury-containing reagents, possess distinct properties and applications rooted in the different oxidation states of mercury. Mercuric acetate, with its +2 oxidation state, is a key reagent in important organic transformations like the oxymercuration of alkenes. In contrast, this compound, containing the dimeric [Hg₂]²⁺ ion, is less stable and finds more limited use. A thorough understanding of their comparative properties, synthesis, and reactivity, as outlined in this guide, is essential for their safe and effective use in research and development. The provided experimental protocols and workflow diagrams serve as a practical resource for laboratory applications involving these highly toxic but synthetically useful compounds.

References

- 1. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]

- 2. youtube.com [youtube.com]

- 3. electrophilic addition: alkenes [employees.csbsju.edu]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 8. Colorimetric Detection of Mercury(II) Ion in Aqueous Solution Using Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]

- 10. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. This compound | C2H3HgO2 | CID 61181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Mercury(II) acetate - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Preparation of Pure Crystalline Mercurous Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of pure crystalline mercurous acetate (B1210297) (Hg₂(CH₃COO)₂). The document outlines a well-established experimental protocol for its preparation via the reduction of mercuric acetate, summarizes its key physicochemical properties, and includes a visual representation of the synthetic pathway.

Core Data Summary

The following table summarizes the key quantitative data for mercurous acetate.

| Property | Value | Reference |

| Chemical Formula | Hg₂(CH₃COO)₂ | N/A |

| Molecular Weight | 519.27 g/mol | N/A |

| Appearance | Colorless scales or plates | N/A |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Alcohol | Sparingly soluble | [1] |

| Melting Point | Chars at 300°C without melting | [1] |

| Mercury Content (Theoretical) | 77.2% | [1] |

| Mercury Content (Experimental) | 76.8% | [1] |

Experimental Protocol: Preparation via Reduction of Mercuric Acetate

This section details a laboratory-scale method for the synthesis of pure crystalline this compound through the reduction of mercuric acetate using benzoin (B196080) as a reducing agent in a methanolic solution.[1]

Materials and Equipment:

-

Mercuric acetate (Hg(CH₃COO)₂)

-

Benzoin (C₁₄H₁₂O₂)

-

Anhydrous methyl alcohol (CH₃OH)

-

Reflux apparatus

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Reactants: Dissolve 2 grams of benzoin in the minimum required amount of anhydrous methyl alcohol. In a separate flask, prepare a solution of 6 grams of mercuric acetate in 100 cubic centimeters of anhydrous methyl alcohol.[1]

-

Reaction: Add the mercuric acetate solution to the benzoin solution. The reaction proceeds very slowly at room temperature.[1] Therefore, the mixture is heated under reflux. A colorless crystalline solid of this compound will begin to separate rapidly.[1]

-

Isolation of Product: After every 6 hours of reflux, the heating is stopped, and the precipitated solid is collected by filtration. The filtrate is then returned to the reaction flask and reflux is continued.[1]

-

Completion and Final Collection: This process of intermittent filtration is repeated until no more crystalline solid separates from the solution. The total reaction time is approximately 36 hours.[1] All the collected crystalline precipitate is combined.

-

Purification: The collected this compound is washed with hot methyl alcohol to remove any unreacted starting materials and byproducts.[1]

-

Drying: The purified product is then dried in an oven. The final yield is approximately 4 grams, which corresponds to about an 80% conversion of the mercuric acetate.[1]

Confirmation of Purity:

-

The product should be a colorless crystalline solid.[1]

-

It should be sparingly soluble in water and alcohol.[1]

-

Upon heating, it should char at 300°C without melting.[1]

-

The solid should dissolve readily in dilute nitric acid. Addition of a drop of hydrochloric acid to this solution will produce a curdy white precipitate of mercurous chloride.[1]

-

Addition of sodium hydroxide (B78521) solution to the product will cause it to turn black due to the formation of elemental mercury.[1]

-

Elemental analysis should confirm a mercury content of approximately 77.2%.[1]

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the preparation of this compound via the reduction of mercuric acetate.

Caption: Experimental workflow for the synthesis of pure crystalline this compound.

Alternative Synthetic Pathway

While the reduction of mercuric acetate is a well-documented method, this compound can also be formed as an intermediate in the synthesis of mercuric acetate from metallic mercury and peracetic acid.[2] Additionally, a precipitation reaction between an aqueous solution of a mercurous salt (e.g., mercurous nitrate) and an acetate salt (e.g., sodium acetate) is a plausible, though less detailed in available literature, route to this compound.

The following diagram illustrates the conceptual relationship between these synthetic routes.

Caption: Conceptual synthetic pathways to this compound.

References

An In-depth Technical Guide to the Standard Electrode Potential of the Mercury(I)/Mercury Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard electrode potential of the mercury(I)/mercury (Hg₂²⁺/Hg) couple, a fundamental parameter in electrochemistry with significant implications for various scientific disciplines, including analytical chemistry, materials science, and environmental science. This document outlines the thermodynamic basis of this electrode potential, details the experimental methodologies for its determination, and presents relevant data in a structured format for ease of reference and comparison.

Introduction: The Mercury(I)/Mercury Redox Couple

The mercury(I)/mercury electrode involves the reversible redox reaction between the mercury(I) ion (Hg₂²⁺) and elemental mercury (Hg). The half-reaction is represented as:

Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l)

The standard electrode potential (E°) of this couple is the potential of a half-cell in which the activity of the Hg₂²⁺ ion is unity (1 M), and the electrode is pure liquid mercury, measured at a standard temperature (typically 298.15 K) against the standard hydrogen electrode (SHE). This value is a critical thermodynamic quantity that dictates the oxidizing or reducing power of the Hg₂²⁺/Hg system.

Quantitative Data: Standard Electrode Potential of the Hg₂²⁺/Hg Couple

The standard electrode potential of the mercury(I)/mercury couple is a well-established value in electrochemistry. However, its precise value can vary slightly depending on the experimental conditions and the thermodynamic data used for its calculation. The following table summarizes the reported values from various sources.

| Temperature (°C) | Standard Electrode Potential (E°) vs. SHE (V) | Source/Reference |

| 5 - 35 | +0.795578 | (General electrochemistry literature) |

| 25 | +0.7961 | (Thermodynamic calculation) |

| 5 - 35 | E°(t) = 0.80252 - 2.51 x 10⁻⁴t - 1.0668 x 10⁻⁶t² (where t is in °C) | [1] |

Thermodynamic Foundation of the Electrode Potential

The standard electrode potential (E°) of a redox couple is directly related to the standard Gibbs free energy change (ΔG°) of the half-reaction through the following equation:

ΔG° = -nFE°

where:

-

n is the number of moles of electrons transferred in the reaction (for Hg₂²⁺/Hg, n = 2).

-

F is the Faraday constant (approximately 96,485 C/mol).

The standard Gibbs free energy of formation (ΔG°f) for the species involved in the half-reaction can be used to calculate the theoretical standard electrode potential. For the reaction Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l):

ΔG° = 2 * ΔG°f(Hg(l)) - ΔG°f(Hg₂²⁺(aq))

By convention, the standard Gibbs free energy of formation of elements in their standard state (like Hg(l)) is zero. Therefore:

ΔG° = - ΔG°f(Hg₂²⁺(aq))

And the standard electrode potential can be calculated as:

E° = ΔG°f(Hg₂²⁺(aq)) / (nF)

Accurate determination of the standard Gibbs free energy of formation for the aqueous mercury(I) ion is thus crucial for a precise theoretical value of the standard electrode potential.

Experimental Determination of the Standard Electrode Potential

The experimental determination of the standard electrode potential of the Hg₂²⁺/Hg couple involves setting up an electrochemical cell where the mercury/mercury(I) half-cell is connected to a standard reference electrode, typically the Standard Hydrogen Electrode (SHE).

Experimental Apparatus

-

Mercury/Mercury(I) Half-Cell: This consists of a pool of pure liquid mercury in contact with a solution containing mercury(I) ions (e.g., from a soluble salt like mercury(I) nitrate, Hg₂(NO₃)₂) at a known activity (ideally, extrapolated to unity).

-

Standard Hydrogen Electrode (SHE): This reference electrode consists of a platinized platinum electrode immersed in a solution of H⁺ ions at unit activity, over which purified hydrogen gas is bubbled at 1 bar pressure.

-

Salt Bridge: A salt bridge, typically containing a saturated solution of KCl or KNO₃, connects the two half-cells to complete the electrical circuit while preventing the mixing of the electrolytes.

-

High-Impedance Voltmeter (Potentiometer): This is used to measure the potential difference (electromotive force, EMF) of the cell without drawing significant current, which would alter the cell's potential.

-

Thermostatic Bath: To maintain a constant and known temperature, typically 298.15 K (25 °C).

Experimental Procedure

-

Preparation of the Mercury/Mercury(I) Electrode: A clean, dry electrochemical cell is used. A small amount of high-purity, triple-distilled mercury is placed at the bottom of the cell. A solution of a soluble mercury(I) salt (e.g., Hg₂(NO₃)₂) of a precisely known concentration is carefully added over the mercury. To minimize hydrolysis and disproportionation of Hg₂²⁺ ions, the solution is typically acidified with a non-complexing acid like perchloric acid (HClO₄).

-

Setup of the Standard Hydrogen Electrode: The SHE is prepared according to standard procedures, ensuring the platinum electrode is properly platinized and the activity of the H⁺ solution is accurately known.

-

Assembly of the Electrochemical Cell: The mercury/mercury(I) half-cell and the SHE are connected via a salt bridge. The entire setup is placed in a thermostatic bath to maintain a constant temperature.

-

Measurement of the Cell Potential: The potential difference between the two electrodes is measured using a high-impedance voltmeter. The measurement is taken after the cell potential has stabilized.

-

Data Analysis and Extrapolation: To determine the standard electrode potential, measurements are typically made at several different concentrations of the mercury(I) salt. The Nernst equation is then used to calculate the electrode potential at each concentration. The results are then extrapolated to unit activity of Hg₂²⁺ to obtain the standard electrode potential, E°.

The Nernst equation for the Hg₂²⁺/Hg half-cell is:

E = E° - (RT/nF) * ln(1 / a(Hg₂²⁺))

where:

-

E is the measured electrode potential.

-

R is the ideal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature in Kelvin.

-

a(Hg₂²⁺) is the activity of the mercury(I) ion.

By plotting E against ln(a(Hg₂²⁺)) and extrapolating to ln(a(Hg₂²⁺)) = 0 (which corresponds to unit activity), the intercept will give the standard electrode potential, E°.

Visualizing the Electrochemical System

Experimental Workflow for Standard Potential Measurement

The following diagram illustrates the workflow for the experimental determination of the standard electrode potential of the Hg₂²⁺/Hg couple.

Pourbaix Diagram for Mercury

A Pourbaix diagram illustrates the thermodynamically stable species of an element in an aqueous solution as a function of potential and pH. For mercury, this diagram shows the regions where elemental mercury (Hg), mercury(I) ions (Hg₂²⁺), mercury(II) ions (Hg²⁺), and various oxides or hydroxides are predominant. This provides a valuable logical relationship between the different forms of mercury under varying electrochemical conditions.

Conclusion

The standard electrode potential of the mercury(I)/mercury couple is a cornerstone of electrochemical data. A thorough understanding of its thermodynamic basis and the experimental methods for its determination is essential for researchers and scientists in various fields. The value of approximately +0.796 V vs. SHE at 25 °C is a result of both careful experimental measurements and theoretical calculations based on thermodynamic principles. The provided data, experimental outline, and visualizations serve as a comprehensive resource for professionals working with electrochemical systems involving mercury.

References

Methodological & Application

Application Notes and Protocols: The Role of Mercurous Acetate and the Qualitative Analysis of the Mercurous Ion

Introduction

In the field of qualitative inorganic analysis, the systematic identification of ions in a sample is paramount. While a vast array of reagents are employed for precipitation and confirmation tests, the use of mercurous acetate (B1210297) (Hg₂(CH₃COO)₂) as a standard reagent is not documented in contemporary analytical schemes. Research indicates that mercuric acetate (Hg(CH₃COO)₂), the mercury(II) salt of acetic acid, sees some application, particularly in organic synthesis and certain inorganic reactions. Mercurous acetate is noted for its sparse solubility in water and its characteristic reactions with nitric acid and sodium hydroxide.[1] However, it is not typically used as a primary reagent to separate or identify other ions.

This document will, therefore, focus on the qualitative analysis of the mercurous ion (Hg₂²⁺) , a key component of the Group I cations in traditional analytical schemes. The protocols provided will detail the established methods for the identification of Hg₂²⁺, a process where understanding the chemistry of mercurous salts is essential.

Application Notes

The qualitative analysis of the mercurous ion is a fundamental procedure for identifying the presence of Hg₂²⁺ in an unknown sample. As a Group I cation, its analysis begins with the precipitation of its chloride salt, which is insoluble in acidic solutions. The subsequent confirmatory tests are crucial for distinguishing it from other Group I cations, namely silver (Ag⁺) and lead (Pb²⁺).

Key Reactions and Principles:

-

Precipitation of Group I Cations: The mercurous ion, along with Ag⁺ and Pb²⁺, is precipitated from a solution by the addition of dilute hydrochloric acid (HCl).

Hg₂²⁺(aq) + 2Cl⁻(aq) → Hg₂Cl₂(s)

-

Confirmatory Test for Mercurous Ion: The key confirmatory test for Hg₂²⁺ involves the addition of aqueous ammonia (B1221849) (NH₃) to the mercurous chloride (Hg₂Cl₂) precipitate. This results in a distinctive disproportionation reaction, yielding finely divided black metallic mercury (Hg) and a white precipitate of mercuric amidochloride (HgNH₂Cl). The combination of these products gives the precipitate a characteristic black or gray appearance, confirming the presence of the mercurous ion.[2]

Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + HgNH₂Cl(s) + NH₄⁺(aq) + Cl⁻(aq)

Interferences:

It is critical to ensure the complete precipitation of Group I cations and the effective separation of the precipitate from the supernatant, which may contain cations from other groups. Incomplete separation can lead to false positives in subsequent analytical steps. Lead chloride (PbCl₂) has a higher solubility in water, especially hot water, which is a property exploited for its separation from AgCl and Hg₂Cl₂.

Experimental Protocols

Protocol 1: Precipitation of Group I Cations (Including Mercurous Ion)

This protocol describes the initial step in the qualitative analysis of a sample suspected to contain the mercurous ion.

Materials:

-

Test solution (unknown sample)

-

6 M Hydrochloric acid (HCl)

-

Centrifuge

-

Test tubes

-

Stirring rod

-

Deionized water

Procedure:

-

To 1 mL of the test solution in a small test tube, add 2 drops of 6 M HCl.

-

Stir the solution thoroughly with a stirring rod.

-

If a precipitate forms, centrifuge the mixture to separate the solid from the supernatant.

-

To ensure complete precipitation, add one more drop of 6 M HCl to the clear supernatant. If more precipitate forms, repeat the centrifugation.

-

Carefully decant the supernatant into a separate test tube for the analysis of other cation groups.

-

Wash the precipitate with 1-2 mL of cold deionized water, centrifuge, and discard the wash water. This removes any soluble ions that may interfere with subsequent tests. The remaining precipitate contains the Group I chlorides.

Protocol 2: Confirmatory Test for the Mercurous Ion (Hg₂²⁺)

This protocol outlines the steps to confirm the presence of the mercurous ion in the Group I precipitate.

Materials:

-

Precipitate from Protocol 1

-

6 M Aqueous ammonia (NH₃)

-

Test tube

-

Stirring rod

Procedure:

-

To the precipitate obtained in Protocol 1, add 10-15 drops of 6 M aqueous ammonia.

-

Stir the mixture thoroughly.

-

Observe any color change in the precipitate. The formation of a black or dark gray precipitate is a positive test for the presence of the mercurous ion.[2]

Data Presentation

The following table summarizes the expected observations in the qualitative analysis of the mercurous ion.

| Step | Reagent Added | Expected Observation if Mercurous Ion is Present | Chemical Equation |

| 1. Precipitation | 6 M HCl | Formation of a white precipitate. | Hg₂²⁺(aq) + 2Cl⁻(aq) → Hg₂Cl₂(s) |

| 2. Confirmatory Test | 6 M NH₃ | The white precipitate turns black or dark gray. | Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + HgNH₂Cl(s) + NH₄⁺(aq) + Cl⁻(aq) |

Visualizations

Experimental Workflow for the Identification of the Mercurous Ion

Caption: Workflow for the qualitative analysis of the mercurous ion.

Logical Relationship in the Confirmatory Test for Mercurous Ion

Caption: Logical steps in the mercurous ion confirmatory test.

References

Application Notes and Protocols: Mercurous Acetate as a Reagent for Halide Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous acetate (B1210297), Hg₂(CH₃COO)₂, serves as a valuable reagent in analytical chemistry for the quantitative determination of halide ions (Cl⁻, Br⁻, I⁻) through precipitation reactions. The low solubility of mercurous halides allows for their separation from solution, forming the basis of both gravimetric and titrimetric analytical methods. These techniques are particularly relevant in pharmaceutical analysis for quantifying halide content in active pharmaceutical ingredients (APIs), intermediates, and finished drug products, ensuring they meet specified quality standards.

The fundamental principle involves the reaction of mercurous ions (Hg₂²⁺) with halide ions (X⁻) to form a sparingly soluble precipitate of mercurous halide (Hg₂X₂):

Hg₂²⁺(aq) + 2X⁻(aq) → Hg₂X₂(s)

The significant difference in the solubility of the resulting precipitates allows for the selective analysis of halides.

Data Presentation

The efficiency of halide precipitation using mercurous ions is dictated by the solubility product constant (Ksp) of the respective mercurous halides. A lower Ksp value indicates a more complete precipitation reaction.

| Mercurous Halide | Formula | Molar Mass ( g/mol ) | Solubility Product (Ksp) at 25°C | Precipitate Color |

| Mercurous Chloride | Hg₂Cl₂ | 472.09 | 1.4 x 10⁻¹⁸ | White |

| Mercurous Bromide | Hg₂Br₂ | 560.99 | 6.4 x 10⁻²³ | Light yellow |

| Mercurous Iodide | Hg₂I₂ | 754.99 | 4.5 x 10⁻²⁹ | Greenish-yellow |

Experimental Protocols

Protocol 1: Gravimetric Determination of Chloride using Mercurous Acetate

This protocol outlines the steps for the quantitative analysis of chloride ions in a soluble sample by precipitation as mercurous chloride.

1. Reagents and Materials:

-

This compound solution (0.1 M): Dissolve 51.92 g of this compound in 1 L of deionized water containing 5 mL of glacial acetic acid to prevent hydrolysis. Store in a dark bottle.

-

Nitric acid (6 M)

-

Wash solution: Dilute nitric acid (0.1 M) saturated with mercurous chloride.

-

Deionized water

-

Gooch crucible or sintered glass crucible (fine porosity)

-

Drying oven

-

Desiccator

-

Analytical balance

2. Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the dried sample (to yield 0.1-0.2 g of precipitate) and dissolve it in 100-150 mL of deionized water in a beaker.

-

Acidification: Add 1 mL of 6 M nitric acid to the sample solution.

-

Precipitation: Heat the solution to 70-80°C and slowly add the 0.1 M this compound solution with constant stirring until precipitation is complete. Add a slight excess of the precipitating agent to ensure complete precipitation of the chloride ions.

-

Digestion: Keep the beaker on a water bath at 70-80°C for 1-2 hours to allow the precipitate to digest. This process promotes the formation of larger, more easily filterable particles.

-

Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed Gooch or sintered glass crucible.

-

Washing: Wash the precipitate with several small portions of the wash solution to remove any co-precipitated impurities. Finally, wash with a small amount of deionized water to remove the nitric acid.

-

Drying: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight (approximately 1-2 hours).

-